molecular formula C12H8N4O2 B13275547 6-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

6-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Cat. No.: B13275547
M. Wt: 240.22 g/mol
InChI Key: GZRQKYFPOFNCFU-UHFFFAOYSA-N
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Description

6-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that features a pyridine ring fused with a triazole ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides in a tandem reaction. The process includes a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in products with good-to-excellent yields.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The eco-friendly and efficient nature of this method makes it suitable for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.

    Reduction: Reduction reactions can occur at the triazole ring, potentially altering its electronic properties.

    Substitution: The compound can participate in substitution reactions, especially at the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as thionyl chloride for chlorination or diazonium salts for azo coupling are commonly used.

Major Products:

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the triazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 6-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is unique due to its specific combination of a pyridine ring, triazole ring, and carboxylic acid group, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

6-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C12H8N4O2/c17-12(18)10-5-9(8-1-3-13-4-2-8)6-16-11(10)14-7-15-16/h1-7H,(H,17,18)

InChI Key

GZRQKYFPOFNCFU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CN3C(=NC=N3)C(=C2)C(=O)O

Origin of Product

United States

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